molecular formula C13H11N3O3 B2709385 N-(6-methylpyridin-2-yl)-2-nitrobenzamide CAS No. 326901-31-9

N-(6-methylpyridin-2-yl)-2-nitrobenzamide

Cat. No. B2709385
CAS RN: 326901-31-9
M. Wt: 257.249
InChI Key: QLRHTGRGJNNLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)-2-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MNBA is a nitroaromatic compound that contains a pyridine ring and a benzamide group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Co-Crystallization Studies

N-(6-methylpyridin-2-yl)-2-nitrobenzamide demonstrates significant potential in the realm of co-crystallization. For example, a study by Vangala, Chow, and Tan (2013) explored the molecular complexes formed with various pyridyl bases and aminobenzamides. This research highlighted the potential of using co-crystal solvates as a route to prepare anhydrous co-crystals, expanding opportunities in solid forms involving Active Pharmaceutical Ingredients (APIs) (Vangala, Chow, & Tan, 2013).

DNA Interaction and Photochemical Cleavage

Nielsen et al. (1988) investigated nitrobenzamido ligands linked to DNA intercalators, finding that they induce single-strand nicks in DNA upon irradiation with ultraviolet light. This suggests potential applications in studying DNA interactions and developing photochemical tools for genetic research (Nielsen, Jeppesen, Egholm, & Buchardt, 1988).

Chemical Sensing

N-(6-methylpyridin-2-yl)-2-nitrobenzamide also shows promise in the development of chemical sensors. A study by Phukan, Goswami, and Baruah (2015) revealed that certain isomers of this compound can selectively reduce fluorescence emissions upon interaction with specific metal ions, indicating potential use in detecting and distinguishing metal ions in various applications (Phukan, Goswami, & Baruah, 2015).

Therapeutic Potential

The compound's derivatives have been explored for therapeutic applications. Wang et al. (2019) designed and synthesized a series of novel nitrobenzamide derivatives, revealing that many displayed considerable in vitro antitubercular activity. This opens new directions for drug development against tuberculosis (Wang et al., 2019).

Nonlinear Optical Properties

Muthuraman, Masse, Nicoud, and Desiraju (2001) conducted studies on molecular complexes formed between nitrobenzamides and pyridine derivatives, aiming to explore new materials exhibiting nonlinear optical behavior. This research underscores the compound's potential in developing materials for advanced optical applications (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-5-4-8-12(14-9)15-13(17)10-6-2-3-7-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRHTGRGJNNLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-2-nitrobenzamide

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